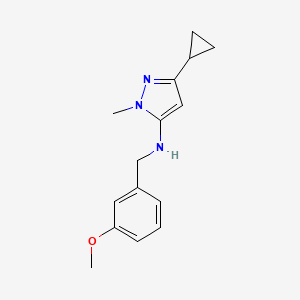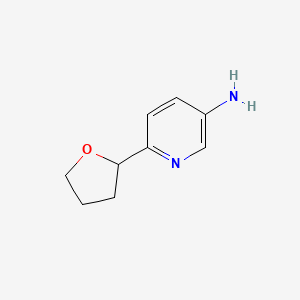amine](/img/structure/B11736853.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](heptyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with a dimethyl group at positions 1 and 3, a methyl group at position 4, and a heptyl amine group. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution reactions: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the heptyl amine group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with heptyl amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptyl amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives, such as:
3-methyl-1-phenyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but different substituents, leading to variations in biological activity.
1,3-dimethyl-5-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents that can affect its chemical and biological properties.
The uniqueness of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H25N3 |
|---|---|
Molekulargewicht |
223.36 g/mol |
IUPAC-Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-4-5-6-7-8-9-14-10-13-11-16(3)15-12(13)2/h11,14H,4-10H2,1-3H3 |
InChI-Schlüssel |
VOSUJNVTUNIEOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNCC1=CN(N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11736776.png)

![(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736782.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/structure/B11736789.png)
![[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736802.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736813.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736819.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736826.png)
![ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736834.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736838.png)
![1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736842.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736852.png)
